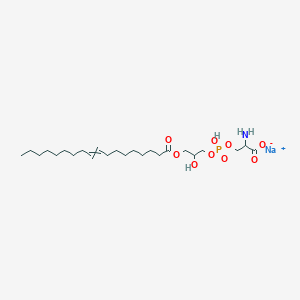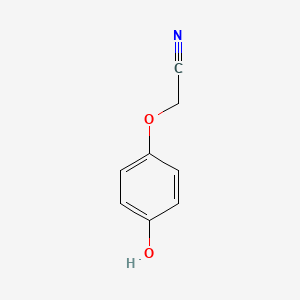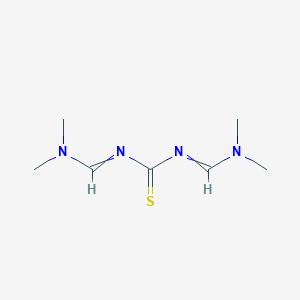
18:1 Lyso PS
Overview
Description
18:1 Lyso PS, also known as 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt), is a lysophospholipid derivative . It has been used in the preparation of phospholipid vesicles, to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals, and to prevent the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus .
Synthesis Analysis
The synthesis of 18:1 Lyso PS involves various enzymatic pathways. One such pathway involves the enzyme ABHD16A, which has an intracellularly oriented active site that gives it access to its preferred substrate PS, enabling it to produce lyso-PS from bulk intracellular PS .
Molecular Structure Analysis
The molecular formula of 18:1 Lyso PS is C24H45NNaO9P . The InChI string representation of its structure is InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1 .
Physical And Chemical Properties Analysis
18:1 Lyso PS is a powder with a molecular weight of 545.58 g/mol . It is hygroscopic and not light-sensitive . It is insoluble in ethanol, soluble in DMSO at 1mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .
Scientific Research Applications
Neuronal Signaling and Membrane Dynamics
Applications:
- Neuronal Growth and Regeneration: Golgi Apparatus Function:
Lipidomics and Metabolomics Research
Applications:
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
Atherosclerosis Biomarker Discovery
Applications:
Future Directions
The future directions of 18:1 Lyso PS research could involve further exploration of its effects on various biological signals and its potential applications in the prevention of the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus . Additionally, more research could be conducted to understand the enzymatic pathways involved in its biosynthesis and degradation .
Mechanism of Action
Target of Action
18:1 Lyso PS, also known as 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid derivative . It primarily targets G protein-coupled receptors (GPCRs), which are predominantly expressed in immune cells such as lymphocytes and macrophages . These receptors play a crucial role in transmitting signals from the cell surface to the inside of the cell, thereby regulating various cellular functions .
Mode of Action
18:1 Lyso PS interacts with its target GPCRs, triggering a cascade of intracellular events. It has been shown to stimulate the degranulation of mast cells . Furthermore, it has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals .
Biochemical Pathways
The production of 18:1 Lyso PS is thought to occur mainly through the deacylation of phosphatidylserine . It has been found to prevent the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus . The compound is involved in various physiological and pathological contexts and evokes a wide variety of cell responses .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . It is insoluble in ethanol but soluble in DMSO at 1mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 18:1 Lyso PS’s action are diverse and context-dependent. For instance, it has been used to study its effects on NGF-induced MAPK and Akt signals . These signaling pathways are crucial for cell survival, proliferation, and differentiation. Therefore, the modulation of these pathways by 18:1 Lyso PS can have significant effects on cellular functions.
Action Environment
The action, efficacy, and stability of 18:1 Lyso PS can be influenced by various environmental factors. For instance, its solubility properties suggest that the compound’s action may be influenced by the composition of the surrounding medium . Furthermore, its light sensitivity suggests that exposure to light could potentially affect its stability and efficacy . More research is needed to fully understand the influence of environmental factors on the action of 18:1 Lyso PS.
properties
IUPAC Name |
sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYNKJABITZRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NNaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18:1 Lyso PS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)


![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)








